N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 5635-28-9
VCID: VC10239487
InChI: InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25)
SMILES: COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide

CAS No.: 5635-28-9

Cat. No.: VC10239487

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide - 5635-28-9

Specification

CAS No. 5635-28-9
Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
Standard InChI InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25)
Standard InChI Key LTPVBHIZWSUYGL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC

Introduction

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a synthetic organic compound with a complex molecular structure. It belongs to the benzamide class of compounds, which are known for their diverse biological activities. This compound is characterized by its molecular formula, C23H23NO3, and a molecular weight of 361.434 g/mol .

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide typically involves the reaction of a benzoyl chloride with an amine, in this case, 2,4-dimethoxyaniline, followed by the introduction of the 2-phenylethyl group. Characterization methods such as IR, NMR, and MS are used to confirm the structure and purity of the compound.

Biological Activity

While specific biological activity data for N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide is limited, compounds with similar structures have shown potential in various biological assays. For instance, benzamides are known for their roles in enzyme inhibition, receptor modulation, and cell proliferation control, which are crucial in therapeutic applications such as anticancer and anti-inflammatory treatments .

Comparative Analysis with Similar Compounds

Comparing N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide with other benzamide derivatives highlights its unique structural features and potential biological activities.

CompoundKey FeaturesBiological Activity
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide2,4-dimethoxyphenyl and 2-phenylethyl groupsPotential for enzyme inhibition and receptor modulation
N-(2,4-dimethoxyphenyl)-3-(pyrrolidine-1-sulfonyl)benzamidePyrrolidine sulfonyl groupAnti-inflammatory, antimicrobial, and anticancer activities
2-Amino-N-(4-fluorophenyl)benzamideFluorophenyl groupVaried biological activity due to structural differences

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